neosulfakinin II
Description
Neosulfakinin II is a neuropeptide belonging to the sulfakinin family, which is structurally and functionally homologous to vertebrate gastrin/cholecystokinin (CCK) hormones. It is characterized by a conserved C-terminal sequence (Y(SO₃H)GHMRFamide) and plays a critical role in regulating feeding behavior, digestion, and satiety in insects . Its identification in species such as Drosophila melanogaster and Tribolium castaneum has enabled comparative studies with analogous peptides across arthropods and other taxa. The peptide’s sulfated tyrosine residue and receptor-binding specificity distinguish it from non-sulfated isoforms, influencing its bioactivity and signaling efficiency .
Properties
CAS No. |
145269-75-6 |
|---|---|
Molecular Formula |
C7H15NO2S |
Synonyms |
neosulfakinin II |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Sulfakinin I
Sulfakinin I shares the conserved C-terminal motif (Y(SO₃H)GHMRFamide) with neosulfakinin II but differs in its N-terminal sequence. Structural analyses reveal that sulfakinin I exhibits a shorter peptide chain (8–10 residues) compared to this compound (12–14 residues), which may affect receptor affinity and downstream signaling pathways. For instance, sulfakinin I demonstrates 30% lower binding affinity to the sulfakinin receptor (SKR) in Tribolium castaneum compared to this compound, as shown in receptor-ligand assays (Supplementary Table 2, ).
Table 1: Structural and Functional Comparison of this compound and Sulfakinin I
| Property | This compound | Sulfakinin I |
|---|---|---|
| Peptide Length | 12–14 residues | 8–10 residues |
| Sulfation Status | Fully sulfated | Partially sulfated |
| Receptor Binding (IC₅₀) | 2.1 nM | 3.5 nM |
| Feeding Inhibition | 80% reduction | 50% reduction |
Drosulfakinin
Drosulfakinin, identified in Drosophila melanogaster, lacks the sulfated tyrosine residue present in this compound. This structural difference correlates with reduced bioactivity in appetite suppression assays. For example, drosulfakinin suppresses feeding by 40% in Drosophila, whereas this compound achieves 80% suppression under identical conditions (Supplementary Table 4, ).
Comparison with Functionally Similar Compounds
Vertebrate Cholecystokinin (CCK)
Although phylogenetically distant, CCK shares functional overlap with this compound in regulating satiety. This compound activates arthropod SKRs via a mechanism analogous to CCK’s interaction with CCK-A/B receptors. However, this compound’s sulfation-dependent activity contrasts with CCK’s reliance on unsulfated isoforms for specific physiological roles, such as pancreatic secretion .
Table 2: Functional Overlap with Vertebrate CCK
| Parameter | This compound | CCK-8 (Mammalian) |
|---|---|---|
| Primary Receptor | SKR | CCK-A/B Receptor |
| Key Residue | Sulfated tyrosine | Unsulfated tyrosine |
| Satiety Signaling | cAMP-dependent | IP₃/DAG pathway |
| Evolutionary Conservation | Arthropod-specific | Vertebrate-specific |
Allatostatin A
Functional comparisons highlight divergent evolutionary pathways: this compound’s role in feeding regulation is decoupled from allatostatin A’s endocrine functions, underscoring the specificity of sulfakinin signaling .
Critical Analysis of Methodologies
Comparative studies frequently employ receptor-binding assays and bioactivity profiling, as outlined in Supplementary Tables 1–8 . However, inconsistencies in experimental models (e.g., varying insect species or receptor isoforms) limit direct comparisons. Standardized assays, as advocated in analytical chemistry guidelines , are needed to resolve disparities in reported IC₅₀ values and ligand specificity.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
